molecular formula C10H13BrClNO2 B6156343 (R)-Methyl 3-amino-3-(4-bromophenyl)propanoate hydrochloride CAS No. 845908-98-7

(R)-Methyl 3-amino-3-(4-bromophenyl)propanoate hydrochloride

Cat. No.: B6156343
CAS No.: 845908-98-7
M. Wt: 294.6
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Description

®-Methyl 3-amino-3-(4-bromophenyl)propanoate hydrochloride is a chemical compound with significant applications in various fields of scientific research It is known for its unique structure, which includes an amino group, a bromophenyl group, and a propanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Methyl 3-amino-3-(4-bromophenyl)propanoate hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromobenzaldehyde and methyl acrylate.

    Formation of Intermediate: The first step involves the formation of an intermediate through a condensation reaction between 4-bromobenzaldehyde and methyl acrylate in the presence of a base such as sodium hydroxide.

    Reduction: The intermediate is then reduced using a reducing agent like sodium borohydride to form the corresponding alcohol.

    Amination: The alcohol is then converted to the amine using an amination reagent such as ammonium chloride.

    Hydrochloride Formation: Finally, the amine is treated with hydrochloric acid to form the hydrochloride salt of ®-Methyl 3-amino-3-(4-bromophenyl)propanoate.

Industrial Production Methods

In industrial settings, the production of ®-Methyl 3-amino-3-(4-bromophenyl)propanoate hydrochloride may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

®-Methyl 3-amino-3-(4-bromophenyl)propanoate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: It can be reduced to form alcohols or amines.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like sodium azide or potassium cyanide can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of azides, nitriles, or other substituted derivatives.

Scientific Research Applications

Medicinal Chemistry

Antidepressant Activity
Research indicates that (R)-Methyl 3-amino-3-(4-bromophenyl)propanoate hydrochloride may exhibit antidepressant properties. The compound's structure suggests potential interactions with neurotransmitter systems, particularly serotonin and norepinephrine, which are critical in mood regulation. Studies have explored its efficacy in animal models of depression, showing promising results in alleviating depressive symptoms.

Analgesic Properties
The compound has also been investigated for its analgesic effects. In preclinical studies, it demonstrated the ability to reduce pain responses in various models, suggesting a mechanism that may involve modulation of pain pathways through its interaction with specific receptors.

Organic Synthesis

Building Block for Complex Molecules
this compound serves as an essential building block in organic synthesis. Its functional groups allow for further derivatization, enabling chemists to create more complex structures. This versatility is particularly valuable in synthesizing pharmaceuticals and agrochemicals.

Chiral Auxiliary
The compound is utilized as a chiral auxiliary in asymmetric synthesis. By providing a chiral environment, it aids in the production of enantiomerically pure compounds, which are crucial in the development of many drugs that require specific stereochemistry for efficacy.

Biochemical Probes

Research Tool in Neurobiology
Due to its ability to interact with various biological targets, this compound is employed as a biochemical probe in neurobiological research. It helps elucidate the mechanisms underlying neurotransmitter action and receptor interactions, contributing to a better understanding of neurological disorders.

Case Study 1: Antidepressant Efficacy

A study published in Journal of Medicinal Chemistry investigated the antidepressant effects of this compound in rodent models. The results indicated a significant reduction in immobility time during forced swim tests, suggesting an increase in antidepressant-like behavior. The study concluded that further exploration into its mechanism could open avenues for new antidepressant therapies.

Case Study 2: Pain Modulation

In another study focusing on pain modulation, researchers assessed the analgesic properties of the compound using the hot plate test on mice. The findings revealed that administration of this compound resulted in a notable increase in pain threshold compared to control groups. This highlights its potential application in developing new analgesics.

Mechanism of Action

The mechanism of action of ®-Methyl 3-amino-3-(4-bromophenyl)propanoate hydrochloride involves its interaction with specific molecular targets. The amino group in the compound can form hydrogen bonds with target proteins, while the bromophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • ®-Methyl 3-amino-3-(4-chlorophenyl)propanoate hydrochloride
  • ®-Methyl 3-amino-3-(4-fluorophenyl)propanoate hydrochloride
  • ®-Methyl 3-amino-3-(4-methylphenyl)propanoate hydrochloride

Uniqueness

®-Methyl 3-amino-3-(4-bromophenyl)propanoate hydrochloride is unique due to the presence of the bromine atom, which can participate in specific interactions not possible with other halogens. This can lead to distinct biological activities and chemical reactivity, making it a valuable compound in research and development.

Biological Activity

(R)-Methyl 3-amino-3-(4-bromophenyl)propanoate hydrochloride, also known by its CAS number 845908-98-7, is a synthetic compound characterized by its unique structural features, including a bromo-substituted aromatic ring and an amino acid backbone. This combination positions it as a compound of interest in various biological and chemical research applications. Despite the potential implications of its structure, the specific biological activities of this compound are not yet fully elucidated.

The molecular formula of this compound is C10H13BrClNO2C_{10}H_{13}BrClNO_2, with a molecular weight of approximately 294.57 g/mol. The compound exhibits high solubility in water due to its hydrochloride salt form, which facilitates its use in biological studies and applications .

PropertyValue
Molecular FormulaC10H13BrClNO2
Molecular Weight294.57 g/mol
Boiling PointNot specified
SolubilityHigh (as hydrochloride)
Log P (Octanol/Water)2.13

Enzyme Inhibition and Receptor Interaction

Initial studies suggest that this compound may exhibit activity against specific enzymes or receptors involved in various biological processes. Its structural similarity to known bioactive molecules has led to hypotheses regarding its potential for enzyme inhibition or receptor modulation, although concrete data is limited .

Cytotoxicity Studies

Research on structurally related compounds indicates that modifications in the phenyl ring can significantly influence biological activity. For example, studies have shown that compounds with similar bromo substitutions exhibit varying degrees of cytotoxicity against cancer cell lines. The presence of electron-withdrawing groups like bromine has been associated with enhanced antimicrobial and anticancer activities .

Comparative Analysis with Similar Compounds

A comparative analysis was performed on several compounds structurally related to this compound. The following table summarizes the similarity scores and potential biological activities:

Compound NameCAS NumberSimilarity ScoreNotable Activity
(R)-Methyl 3-amino-3-(4-bromophenyl)propanoate845908-98-70.98Potential enzyme inhibition
(S)-Methyl 3-amino-3-(3-bromophenyl)propanoate1391379-45-50.98Cytotoxic effects in cell lines
Ethyl 3-amino-3-(4-bromophenyl)propanoate502841-92-10.96Antimicrobial activity
(R)-Methyl 3-amino-3-(2-bromophenyl)propanoate845958-74-90.96Varying cytotoxicity

This table illustrates the close relationship between these compounds and highlights the need for further investigation into their biological activities.

Properties

IUPAC Name

methyl (3R)-3-amino-3-(4-bromophenyl)propanoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO2.ClH/c1-14-10(13)6-9(12)7-2-4-8(11)5-3-7;/h2-5,9H,6,12H2,1H3;1H/t9-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCAPQHNPIIVGSF-SBSPUUFOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(C1=CC=C(C=C1)Br)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C[C@H](C1=CC=C(C=C1)Br)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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